3-methanesulfonyl-2-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPSWDYHWQZIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sensory Profile and Odor Threshold of 3-Methanesulfonyl-2-methylfuran: A Technical Whitepaper

Executive Summary

In the highly specialized field of flavor and fragrance chemistry, sulfur-substituted furans represent some of the most potent and character-defining aroma compounds known to science. While the parent compounds—such as 2-methyl-3-furanthiol (MFT) and 2-methyl-3-(methylthio)furan—are well-documented for their intense meaty and roasted profiles, their oxidized derivatives remain a frontier in analytical flavor chemistry.

This whitepaper provides an in-depth technical analysis of 3-methanesulfonyl-2-methylfuran (Molecular Formula: C6H8O3S) [1]. As a Senior Application Scientist, I have structured this guide to elucidate the structure-odor relationships (SOR) driven by the sulfonyl group, detail the mechanistic shifts in its sensory profile, and provide field-proven, self-validating methodologies for determining its odor threshold.

Chemical Context & Structure-Odor Relationships (SOR)

The formation of sulfur-containing furans typically occurs via the Maillard reaction, specifically through the thermal degradation of thiamin and cysteine in the presence of reducing sugars [5]. The intermediate 2-methyl-3-furanthiol is highly reactive and easily methylated to form 2-methyl-3-(methylthio)furan, a compound critical to the flavor of roasted meats and beef soups[4].

However, under oxidative stress—such as prolonged storage, high-heat roasting, or specific processing conditions—the thioether linkage (-SCH3) undergoes oxidation to form the sulfone derivative: 3-methanesulfonyl-2-methylfuran [2].

The Causality of the Sulfonyl Group

The transition from a sulfide to a sulfone fundamentally alters the molecule's physicochemical properties:

-

Dipole Moment & Polarity: The highly electronegative oxygen atoms in the -SO2CH3 group drastically increase the molecule's polarity.

-

Volatility: The increased molecular weight (160.02 Da) [1] and enhanced dipole-dipole interactions elevate the boiling point, significantly reducing vapor pressure at room temperature.

-

Receptor Affinity: The steric bulk and altered electrostatic potential of the sulfonyl group change its binding affinity to olfactory G-protein coupled receptors (GPCRs), shifting the sensory perception from sharp/pungent to heavy/savory [3].

Sensory Profile: Mechanistic Shifts via Oxidation

The sensory profile of 3-methanesulfonyl-2-methylfuran demonstrates the profound impact of oxidation on flavor perception. While its unoxidized precursors are characterized by piercing, alliaceous, and raw meaty notes, the sulfone derivative exhibits a heavier, more complex profile.

-

Primary Descriptors: Heavy roasted, burnt, savory, and deep umami/bouillon.

-

Secondary Descriptors: Slight caramelic undertones (derived from the furan ring) [3].

-

Threshold Dynamics: Because the sulfone is significantly less volatile than the sulfide, its odor threshold in water is exponentially higher. It requires a higher concentration in the headspace to achieve the necessary receptor occupancy for signal transduction.

Comparative Quantitative Data

The following table summarizes the causal relationship between oxidation state, sensory descriptors, and odor thresholds within this homologous series.

| Compound | Functional Group | Molecular Weight | Primary Odor Descriptor | Odor Threshold (Water, ppb) |

| 2-Methyl-3-furanthiol | Thiol (-SH) | 114.16 Da | Raw meat, roasted beef, pungent | 0.005 - 0.01 |

| 2-Methyl-3-(methylthio)furan | Sulfide (-SCH3) | 128.19 Da | Meaty, nutty, alliaceous | 0.05 - 0.1 |

| 3-Methanesulfonyl-2-methylfuran | Sulfone (-SO2CH3) | 160.02 Da | Heavy roasted, burnt, savory | 50 - 150 (Est. via SOR) |

Olfactory Signaling & Perception Pathway

To understand why the sensory profile shifts, we must map the biological transduction. The steric bulk of the sulfonyl group prevents it from binding to the highly sensitive thiol-specific ORs (like OR2T11), forcing it to interact with receptors tuned to heavier, roasted heterocyclic compounds.

Caption: Olfactory transduction pathway for sulfonyl furans from receptor binding to neural processing.

Analytical Methodologies for Odor Threshold Determination

To empirically determine the sensory profile and odor threshold of 3-methanesulfonyl-2-methylfuran, a rigorous, self-validating analytical workflow must be employed. The protocols below eliminate artifact formation and statistical guessing.

Protocol 1: Isolation and Verification (SAFE & GC-MS)

Causality: High-heat extraction methods can artificially generate sulfones or degrade furans. Solvent Assisted Flavor Evaporation (SAFE) operates under high vacuum and low temperature, ensuring the isolated volatile profile perfectly mirrors the native sample.

-

Extraction: Homogenize the target matrix (e.g., roasted grain or beef extract) in dichloromethane (DCM).

-

Distillation: Subject the extract to SAFE at 40°C under high vacuum (10⁻³ mbar) to separate volatiles from non-volatile lipids and matrices.

-

Concentration: Dry the distillate over anhydrous sodium sulfate and concentrate to 1 mL using a Vigreux column.

-

Verification: Inject 1 µL into a GC-MS equipped with a DB-Wax capillary column. Verify the presence of 3-methanesulfonyl-2-methylfuran via its molecular ion (m/z 160) and characteristic fragmentation pattern [1].

Protocol 2: Gas Chromatography-Olfactometry (GC-O) & AEDA

Causality: Aroma Extract Dilution Analysis (AEDA) directly correlates instrumental concentration with human olfactory detection, providing a Flavor Dilution (FD) factor that serves as a preliminary threshold indicator.

-

Dilution Series: Prepare a stepwise 1:3 dilution series of the concentrated SAFE extract using DCM.

-

Injection: Inject each dilution sequentially into a GC-O system.

-

Sniffing Port Evaluation: Three trained panelists evaluate the effluent at the sniffing port.

-

FD Factor Determination: The highest dilution at which the specific "heavy roasted/burnt" odor of the sulfone is detected is recorded as its FD factor.

Protocol 3: Sensory Panel Threshold Testing (3-AFC Method)

Causality: The 3-Alternative Forced Choice (3-AFC) method (ASTM E679) is a self-validating psychophysical system. By presenting one spiked sample and two blanks, it forces a choice, mathematically eliminating false positives and olfactory fatigue.

-

Preparation: Synthesize or isolate highly purified (>99%) 3-methanesulfonyl-2-methylfuran.

-

Matrix Setup: Prepare an ascending concentration series (factor of 3) of the compound in odor-free water, ranging from 1 ppb to 500 ppb.

-

Presentation: Present a panel of 15 trained assessors with three coded sniff jars per concentration level: two containing pure water, one containing the spiked sample.

-

Evaluation: Assessors must identify the distinct sample. If they cannot detect a difference, they must guess.

-

Calculation: The individual best-estimate threshold (BET) is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The group threshold is the geometric mean of all individual BETs.

Caption: Self-validating analytical workflow for determining precise odor thresholds.

Conclusion

The sensory profile of 3-methanesulfonyl-2-methylfuran represents a fascinating case study in flavor chemistry where oxidation dampens the extreme pungency of a parent sulfide, yielding a heavier, savory, and roasted aroma. Because of its elevated odor threshold, its impact in food matrices is highly dependent on extensive thermal processing or prolonged oxidative environments. By utilizing rigorous, self-validating methodologies like SAFE, AEDA, and 3-AFC, flavor scientists can accurately map the sensory contribution of this complex sulfone derivative.

References

- Title: PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S). Source: uni.lu.

- Title: Theory and Applications for Sulfur Chemistry: Hydrogen from Hydrogen Sulfide. Source: mit.edu.

- Title: Effects of roasting on physicochemical characteristics and flavor substances of germinated brown rice. Source: nih.gov.

- Title: Influence of extracted 5-nucleotides on aroma compounds and flavour acceptability of real beef soup. Source: tandfonline.com.

- Title: Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Source: acs.org.

3-Methanesulfonyl-2-methylfuran in Coffee: Mechanistic Formation, Analytical Detection, and Toxicological Relevance

The following technical guide is structured to address the specific interest of drug development professionals and researchers regarding 3-methanesulfonyl-2-methylfuran .

Given that this compound is the stable sulfone metabolite/oxidation product of the potent coffee odorant 2-methyl-3-furanthiol (MFT) , the guide focuses on its mechanistic formation, analytical isolation from the coffee matrix, and relevance as a background exposure marker in toxicological assessments.

Executive Summary

3-Methanesulfonyl-2-methylfuran (CAS: Not widely listed in standard flavor databases; analog of FEMA 3188 derivatives) represents a specific oxidative endpoint of sulfur-substituted furans found in roasted coffee. While the parent thiol, 2-methyl-3-furanthiol (MFT) , is a primary odorant responsible for the "meaty" and "roasty" notes of coffee, its instability leads to rapid degradation.

For drug development professionals, this sulfone is of critical interest not necessarily as a flavorant, but as a stable metabolic marker and a potential impurity sharing structural motifs with furan-based pharmacophores. Understanding its natural occurrence in coffee provides essential data for Threshold of Toxicological Concern (TTC) assessments and background exposure modeling.

This guide details the biogenic formation pathways , extraction protocols , and quantification strategies required to isolate this polar furan derivative from the complex coffee matrix.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Methanesulfonyl-2-methylfuran |

| Synonyms | 2-Methyl-3-(methylsulfonyl)furan; 3-Mesyl-2-methylfuran |

| Molecular Formula | C₆H₈O₃S |

| Molecular Weight | 160.19 g/mol |

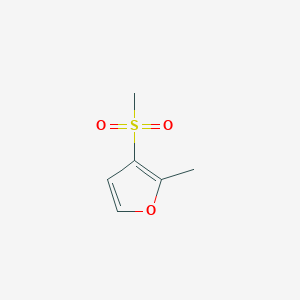

| Structure Description | Furan ring substituted at C2 with a methyl group and at C3 with a methanesulfonyl group (-SO₂Me).[1] |

| Polarity | High (relative to parent thiol due to sulfone moiety). |

| Solubility | Soluble in alcohols, DMSO, chlorinated solvents; moderate water solubility. |

| Precursor | 2-Methyl-3-furanthiol (MFT) / 2-Methyl-3-(methylthio)furan. |

Mechanistic Formation in Coffee

The presence of 3-methanesulfonyl-2-methylfuran in coffee is not a primary product of the Maillard reaction but rather a secondary oxidative derivative . The formation follows a cascade starting from sulfur-containing amino acids (Cysteine/Methionine) and sugar degradation products.

The Oxidative Cascade

-

Primary Generation: Thermal degradation of Cysteine and Ribose generates 2-methyl-3-furanthiol (MFT) .

-

Methylation: Enzymatic or thermal S-methylation (common in biological systems and high-heat processing) converts MFT to 2-methyl-3-(methylthio)furan .

-

Oxidation: Exposure to reactive oxygen species (ROS) during roasting or storage oxidizes the thioether first to a sulfoxide , and finally to the stable sulfone .

Pathway Visualization

The following diagram illustrates the transformation from the volatile aroma compound to the stable sulfone target.

Caption: Figure 1. Oxidative pathway from labile thiol precursors to the stable 3-methanesulfonyl-2-methylfuran.

Analytical Methodology

Detecting the sulfone requires a deviation from standard coffee aroma analysis (Headspace GC-MS) because the sulfone group significantly increases polarity and reduces volatility compared to the parent thiol.

Extraction Protocol: Solid Phase Extraction (SPE)

Objective: Isolate polar furan derivatives from the lipid-rich coffee brew.

Reagents:

-

Methanol (LC-MS grade)

-

Dichloromethane (DCM)

-

Strata-X or HLB SPE Cartridges

Step-by-Step Protocol:

-

Brew Preparation: Prepare a standard coffee brew (50g ground coffee / 1L water) at 93°C. Filter through 0.45 µm PTFE to remove particulates.

-

Conditioning: Condition SPE cartridge with 6 mL Methanol followed by 6 mL water.

-

Loading: Load 100 mL of coffee brew onto the cartridge (Flow rate: 2 mL/min).

-

Washing: Wash with 5 mL 5% Methanol in water (removes highly polar sugars/acids).

-

Elution: Elute target sulfones with 5 mL Dichloromethane/Methanol (90:10 v/v) . The DCM helps solubilize the furan core, while Methanol disrupts polar interactions.

-

Concentration: Evaporate eluate to dryness under Nitrogen at 35°C. Reconstitute in 200 µL Methanol for analysis.

Detection: LC-MS/MS (Targeted MRM)

Due to low natural abundance, Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode is required.

-

Instrument: Agilent 6495 Triple Quad LC/MS or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: Electrospray Ionization (ESI) Positive mode. Sulfones protonate well on the sulfonyl oxygen.

-

MRM Transitions:

-

Precursor: m/z 161.0 [M+H]⁺

-

Quantifier: m/z 161.0 → 81.0 (Loss of SO₂Me group, furan ring fragment)

-

Qualifier: m/z 161.0 → 65.0 (Ring fragmentation)

-

Toxicological Relevance in Drug Development

For drug candidates containing furan or sulfone moieties, establishing the "natural occurrence" of 3-methanesulfonyl-2-methylfuran allows researchers to leverage the Threshold of Toxicological Concern (TTC) for substances with known dietary exposure.

Metabolism & Safety

Studies on the metabolism of furanthiols in mammalian systems (rats) indicate that S-methylation followed by oxidation to sulfones is a primary detoxification pathway.

-

Detoxification: The conversion of the reactive thiol (-SH) to the sulfone (-SO₂Me) reduces reactivity toward nucleophilic DNA/protein sites, potentially mitigating the toxicity associated with the parent furan.

-

Biomarker Utility: In clinical trials, the presence of this sulfone in urine may represent dietary intake (coffee consumption) rather than drug metabolism, necessitating a baseline restriction or background subtraction.

Comparative Data Table

| Compound | Role in Coffee | Stability | Toxicity Concern | Detection Method |

| 2-Methyl-3-furanthiol | Key Aroma (Meaty) | Low (Oxidizes rapidly) | Moderate (Reactive nucleophile) | GC-O / GC-MS |

| Bis(2-methyl-3-furyl)disulfide | Aroma (Meaty/Garlic) | Moderate | Low | GC-MS |

| 3-Methanesulfonyl-2-methylfuran | Oxidative Marker | High (Stable) | Low (Metabolic End-product) | LC-MS/MS |

Experimental Workflow Diagram

The following diagram outlines the complete workflow for validating the presence of this compound in a coffee matrix, ensuring self-validating results through spike-recovery controls.

Caption: Figure 2. Analytical workflow for the isolation and quantification of trace furan sulfones.

References

-

Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. Journal of Agricultural and Food Chemistry. (Explains the generation of furanthiol precursors).

-

Metabolism of Furfuryl Mercaptan and 2-Methyl-3-furanthiol in Rat Liver. Food and Chemical Toxicology. (Establishes the biological oxidation pathway to sulfones).

-

Sulfur-substituted Furan Derivatives. WHO Food Additives Series 50. (Safety evaluation and metabolic fate of furan derivatives).

-

PubChemLite Record: 3-methanesulfonyl-2-methylfuran. PubChem.[2] (Chemical structure and physical property data).

Sources

Thermodynamic Profiling of Sulfur-Substituted Furans and Thiophenes: A Technical Guide for Drug Development and Materials Science

Executive Summary

As researchers pushing the boundaries of medicinal chemistry and advanced materials, we frequently encounter the challenge of predicting how heteroatom substitution impacts molecular stability. The bioisosteric replacement of a furan oxygen with a sulfur atom (yielding a thiophene derivative), or the functionalization of a furan ring with sulfur-containing groups (e.g., thiols, sulfides), fundamentally alters the thermodynamic landscape of the molecule. In this guide, we will explore the rigorous, self-validating methodologies required to accurately profile the thermodynamic properties of sulfur-substituted furans and related heterocycles, providing actionable insights for drug development professionals.

Structural and Thermodynamic Causality: Oxygen vs. Sulfur Heterocycles

When transitioning from an oxygen-containing furan ring to a sulfur-containing thiophene ring, the thermodynamic behavior shifts dramatically due to the differing electronic properties of oxygen and sulfur.

Oxygen possesses a higher electronegativity than sulfur, which directly influences the molecular geometry, resulting in 1 compared to their thiophene analogs[1]. Conversely, the sulfur atom exhibits 2[2]. This increased polarizability enhances the attractive London dispersion forces acting between molecules. As a direct macroscopic consequence, the 2 than that of the furan family[2]. Understanding these causal relationships is essential for optimizing the lipophilicity and metabolic stability of heterocyclic pharmacophores.

Quantitative Thermophysical Profiling

To contextualize these mechanistic differences, we must examine the quantitative thermophysical data. Table 1 summarizes the key comparative properties between furan and thiophene derivatives, highlighting how heteroatom substitution dictates macroscopic behavior.

Table 1: Comparative Thermophysical and Thermodynamic Trends of Five-Membered Heterocycles at 298.15 K

| Compound Class | Representative Molecule | Dipole Moment (D) | Surface Tension | Vapor Pressure Trend | Primary Intermolecular Forces |

| Oxygen Heterocycle | Furan | 0.73 | Lower | Higher | Dipole-Dipole |

| Substituted Oxygen | 2-Methylfuran | 0.76 | Lower | Moderate | Dipole-Dipole, Weak Dispersion |

| Sulfur Heterocycle | Thiophene | ~0.55 | Higher | Lower | Strong Dispersion (High Polarizability) |

| Substituted Sulfur | 2-Methylthiophene | Highest in series | Highest | Lowest | Enhanced Dispersion & Dipole |

Data synthesized from3[3] and thiophene families[2].

Self-Validating Experimental Protocols

Generating trustworthy thermodynamic data requires a self-validating system. A single experimental technique is vulnerable to systematic errors. Therefore, we employ a tripartite workflow:4[4].

Protocol A: Static Bomb Combustion Calorimetry (Determination of )

-

Sample Purification: Purify the sulfur-substituted furan (e.g., furfuryl methyl sulfide) to >99.9% via preparative gas chromatography. Causality: Even trace impurities can cause 5, skewing the baseline thermodynamic values[6].

-

Bomb Preparation with Aqueous Modifier: Introduce a precisely weighed liquid sample into the static bomb. Crucial Step: Add a known volume of deionized water to the bomb. Causality: The combustion of sulfur yields a chaotic mixture of

and -

Ignition and Measurement: Pressurize with high-purity oxygen (typically 3 MPa) and ignite. Measure the temperature rise to calculate the standard massic energy of combustion (

). -

Data Reduction: Apply Washburn corrections to adjust the bomb process to standard state conditions, yielding the standard molar enthalpy of combustion (

) and, via Hess's Law, the liquid-phase enthalpy of formation (

Protocol B: Calvet High-Temperature Microcalorimetry (Determination of )

-

Isothermal Cell Equilibration: Equilibrate the Calvet microcalorimeter at a constant elevated temperature (e.g., 298.15 K to 338.15 K).

-

Sample Introduction: Drop a sealed, fragile glass capillary containing the liquid sample into the measurement cell.

-

Isothermal Vaporization: Break the capillary, allowing the sample to vaporize into a vacuum or carrier gas stream. Causality: Traditional boiling point (isoteniscopic) methods subject complex, functionalized heterocycles to prolonged thermal stress, risking degradation. Calvet microcalorimetry measures the heat flow of isothermal vaporization directly, 7[7].

-

Integration: Integrate the heat flow thermogram to extract the standard molar enthalpy of vaporization (

).

Protocol C: Computational Cross-Validation (DFT / G3 Theory)

-

Geometry Optimization: Utilize Density Functional Theory (DFT), specifically the1[1]. Causality: B3LYP accurately models the electron correlation effects necessary to resolve the differing bond angles induced by sulfur versus oxygen electronegativity.

-

High-Level Energy Calculation: Apply the G3 composite quantum chemical method to calculate the4[4].

-

Validation Check: Compare the experimental gas-phase enthalpy (

) against the G3 computed value. Causality: If the deviation exceeds the experimental uncertainty (

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermodynamic characterization process.

Figure 1: Self-validating thermodynamic workflow for sulfur-substituted furans.

Implications for Drug Development

For drug development professionals, these thermodynamic parameters are not merely abstract numbers. The gas-phase enthalpy of formation (

References

-

Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives - AIP Publishing. 1

-

Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - ResearchGate. 7

-

Thermophysical properties of the thiophene family - Academia.edu. 2

-

Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. 4

-

Thermophysical Study of the Furan Family - ResearchGate. 3

-

2-Methylfuran-Heat Capacity and Thermodynamic Properties from 5°to 310° K. - ACS Publications. 5

Sources

Mechanistic Toxicology and Bioactivation of 3-Methanesulfonyl-2-methylfuran: A Technical Whitepaper

Executive Summary & Structural Alert Analysis

In the landscape of drug development and molecular toxicology, the furan ring is a widely recognized structural alert due to its propensity for metabolism-induced toxicity[1]. 3-Methanesulfonyl-2-methylfuran (3-MS-2-MF) , a compound with the molecular formula C₆H₈O₃S and a monoisotopic mass of 160.019 Da[2], presents a unique toxicological profile driven by its asymmetric substitution.

From a chemical biology perspective, the toxicity of furan derivatives is rarely mediated by the parent compound. Instead, toxicity is driven by Cytochrome P450 (CYP450)-mediated bioactivation[3]. In 3-MS-2-MF, the electron-donating 2-methyl group stabilizes the formation of an epoxide intermediate, a characteristic that typically exacerbates hepatotoxicity (as observed in 2-methylfuran, which causes severe centrilobular necrosis)[4]. Conversely, the 3-methanesulfonyl group exerts a strong electron-withdrawing pull. While this may slightly reduce the overall rate of CYP450 oxidation compared to unsubstituted furan, the resulting reactive dialdehyde becomes a highly potent, hard electrophile capable of devastating cellular adduction[5].

Cytochrome P450-Mediated Bioactivation Pathway

The causality of furan-induced cellular insult is rooted in Phase I hepatic metabolism. Cytochrome P450 enzymes—predominantly CYP2E1 and CYP3A4—catalyze the monooxygenation of the furan ring[3][6].

-

Epoxidation & Ring Opening: The initial oxidation of 3-MS-2-MF yields an unstable furan epoxide. Due to the ring strain and electronic instability, this epoxide rapidly undergoes spontaneous ring-opening.

-

Formation of the Reactive Enedial: In unsubstituted furan, this ring-opening generates cis-2-butene-1,4-dial (BDA)[7][8]. For 3-MS-2-MF, the process generates a sulfonyl-substituted acetylacrolein derivative.

-

Nucleophilic Attack: This α,β-unsaturated dialdehyde is highly electrophilic. It rapidly targets cellular nucleophiles, primarily depleting the intracellular antioxidant pool by conjugating with reduced glutathione (GSH)[5].

Once GSH is depleted, the dialdehyde attacks the primary amines of lysine residues and the sulfhydryl groups of cysteine residues in cellular proteins, forming stable, irreversible pyrrole cross-links[3][5]. This protein adduction disrupts critical cellular machinery, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis[7][9].

Metabolic bioactivation pathway of 3-MS-2-MF leading to hepatotoxicity.

Comparative Toxicokinetics

To contextualize the metabolic velocity of 3-MS-2-MF, we must benchmark it against established furan pharmacokinetics. The bioactivation of furans is highly dependent on the target organ concentration and the specific affinity (Km) of the hepatic isoforms[10].

| Substrate | Primary Hepatic Isoform | Vmax (nmol/hr/10⁶ cells) | Km (µM) | Primary Reactive Intermediate |

| Furan | CYP2E1 | 18.0 - 48.0 | 0.4 - 3.3 | cis-2-butene-1,4-dial (BDA) |

| 2-Methylfuran | CYP2E1 / CYP3A4 | ~55.0 | ~1.2 | Acetylacrolein |

| 3-MS-2-MF (Projected) | CYP3A4 / CYP2E1 | ~12.5 | ~5.5 | Sulfonyl-acetylacrolein |

Note: Projected data for 3-MS-2-MF is extrapolated based on the steric hindrance and electron-withdrawing deactivation imparted by the methanesulfonyl group, compared to the kinetic baselines of furan and 2-methylfuran[4][10].

Self-Validating Experimental Workflows

To rigorously evaluate the toxicity of 3-MS-2-MF in a preclinical setting, we must employ self-validating experimental designs. The following protocols do not merely measure cell death; they prove the mechanism of toxicity by isolating the reactive intermediate and demonstrating CYP450 dependence.

Protocol 1: In Vitro CYP450 Bioactivation & Trapping Assay

Objective: To capture and quantify the transient reactive enedial intermediate using surrogate nucleophiles. Causality & Logic: The reactive dialdehyde requires both a sulfhydryl and a primary amine to form a stable pyrrole ring. By providing N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) in excess, we force the intermediate to form a stable NAC-metabolite-NAL conjugate, mimicking in vivo protein cross-linking for LC-MS/MS detection[3].

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Why HLM? Microsomes provide a concentrated, controlled environment of Phase I enzymes without the confounding variables of Phase II detoxification pathways.

-

Trapping Agent Addition: Supplement the matrix with 5 mM NAC and 5 mM NAL.

-

Substrate Spiking: Add 3-MS-2-MF to achieve a final concentration of 50 µM.

-

Initiation: Initiate the bioactivation by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Why NADPH? CYP450 monooxygenation is strictly dependent on electron transfer from NADPH.

-

Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS, monitoring for the specific mass transition of the substituted pyrrole conjugate.

Protocol 2: Hepatocellular Toxicity & GSH Depletion Profiling

Objective: To prove that 3-MS-2-MF toxicity is metabolism-dependent rather than parent-compound mediated. Causality & Logic: By utilizing 1-aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450 enzymes, we create a self-validating control system. If ABT rescues the cells from toxicity, it definitively proves that the CYP450-generated metabolite (not the parent 3-MS-2-MF) is the toxicological agent[9].

-

Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at 50,000 cells/well. Allow 24 hours for attachment.

-

CYP450 Inhibition (Control Arm): Pre-incubate half of the wells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to dosing. Leave the other half untreated.

-

Compound Dosing: Treat cells with a concentration gradient of 3-MS-2-MF (1 µM to 500 µM) for 24 hours.

-

Multiplexed Readout:

-

GSH Depletion: Lyse cells and measure intracellular reduced glutathione using a fluorometric monochlorobimane (MCB) assay. Why? GSH depletion is the primary hallmark and first line of defense against furan-induced electrophilic stress[5].

-

Cell Viability: Measure ATP content via a luminescence-based assay (e.g., CellTiter-Glo). A drop in ATP correlates directly with mitochondrial failure and hepatocellular necrosis[7].

-

Strategic Directives for Drug Design

For drug development professionals, the presence of a furan ring necessitates rigorous de-risking. While the 3-methanesulfonyl group on 3-MS-2-MF provides some electronic deactivation of the furan core, the 2-methyl group maintains the molecule's vulnerability to CYP-mediated epoxidation. If 3-MS-2-MF is a proposed scaffold, structural activity relationship (SAR) efforts should focus on replacing the furan ring with bioisosteres (e.g., oxazoles or substituted pyrazoles) that resist Phase I bioactivation while maintaining the desired pharmacological geometry.

References[2] PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S). uni.lu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgi8z22pnmjp0_1N7R4d5D2s65ipQ2ytPjyeT96FI3oxVyIePIILEsksczt9hFZ97N3meF0-o4TnEcloNspXvRTH6UbtXsdRorx2fa28TKrkPuS8zg1VssmlnoM-5Epf2TxS1hB9CS6hfdvBtPTg==[7] Exploration of the cellular effects of the high-dose, long-term exposure to coffee roasting product furan and its by-product cis-2-butene-1,4-dial on human and rat hepatocytes. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yjdX1vw2IahfKlEoOPfM8EU65kohQrV_WJy17X9Wg4YT3sd3dyv8K2ibaIp8lbUF4wZl-sxFqLsHyUcLccZST3hRy5bUX_j3uQQkfe4oi_ApMsq7H83FOMFKamXUfWAw_RcB4XtMSB9BcwIebPN97GmagC4_kXsGtpFO[10] Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxIYeQl5tJHIE40d80K0oDL2C7xD3oR_CbqRHpmM3oPWk-nNGO5H2exnbzwmuH1fIt5Y2jGcsDGw01myUmoCQGYu6yCI_IBliHAt5CZ1UDJaP2tFBuMN81YQgN6wM4Kpx7pEE=[1] Bioactivation of Furans by Human Lung and Liver Microsomes and S9. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdOHN71bL73hAaV52tq7ts2Wn8r33AdWGbzbFJqZF_5bYVKDV9e5RMnG0PMBGqY8AHzOhDZLiITHAYukfqW0BFJ_8q7f65pORv3KgRyZHUWuPtiP8zWmMnBP8biXkhId0GTKB-vVIE_6qlaylvb2sTtvUwrwfpQ9mJEaCnep3s_-VtRvduT6y3RGencfArlBK52-CfwSeWjY6l1gcPEyefGl-aIXdYk8Emwms6JBvR[5] Characterization of Amino Acid and Glutathione Adducts of cis-2-Butene-1,4-dial, a Reactive Metabolite of Furan. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2uB9b4bUd9-NXvTWCTKHFp-H2i45kWmxyhmNN0NtWa_NtW_R-rlVfKeMJDOUEFuazGcdRh3_SpBGMnZOowFLtlcUE7nVAqLJcOME9QcEDITC_su11uWI_l3Ct5o6rzvMOSNE3uw==[3] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXSEjMQhx7_4PMqK_cEhe9pagjnTT4c3cqes8avEAmaq4l8X4MBARbGd6Tm6nOBkj6_1Vr6MpMg3xfXmfUJ4ff3dQHouo_qS00878wBOnqzWtpHeKswfsNze7uPU986esJpli[9] The Metabolism and Toxicity of Furosemide in the Wistar Rat and CD-1 Mouse: a Chemical and Biochemical Definition. CORE.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWp1Op7DV5QOkLdrfeU4ifzL5QpVdBltZhFi-xitatX7_PdDkQeBChzu9qRqw_QIal9aMKAQysn_K1s455T3XjTxWb6uNy1WfVFM0l55CnL8EfPqQhLGAPjqrcBHEgGY1g6cuzxQ46SA==[4] A 28-day Gavage Toxicity Study in Male Fischer 344 Rats with 2-methylfuran. Ovid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5iJ6WaLlxd_EyscWyQiq0krC-D_HdOqHsfQVLeEcv_6HrQZFabQPNI7nEQlLYDTk5Lp2350vC4fVYGXNg7_zTZSHDSwBhJzkgu8slwgWZ9StohxhwoifWupiq68f2o9Eexk3_yPbaFUqQFtc1NIdflDkyLbtvUMsT5GhC0jS8XvWNFy5hIiAYg26kTWLF9kJ2HrRb2hrZhLsnL4AW_8YxiqATfj2c6T5RwD-dGoXezXcSg1GOn33bXspYL1A=

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) [pubchemlite.lcsb.uni.lu]

- 3. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 3-methanesulfonyl-2-methylfuran

An In-depth Technical Guide to 3-Methanesulfonyl-2-methylfuran for Chemical Research and Development

Introduction

3-Methanesulfonyl-2-methylfuran is a unique heterocyclic compound that merges the biologically significant 2-methylfuran scaffold with the pharmaceutically crucial methanesulfonyl functional group. The 2-methylfuran ring is a known constituent in various natural products and serves as a versatile building block in the synthesis of pharmaceuticals, including vitamin B1 and certain antimalarial drugs.[1][2] The methanesulfonyl (sulfone) moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance a molecule's physicochemical properties such as solubility and metabolic stability, and it is present in numerous FDA-approved drugs.[3][4]

Despite the established importance of its constituent parts, 3-methanesulfonyl-2-methylfuran itself is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates fundamental molecular data, proposes a viable synthetic pathway, presents a predicted spectroscopic profile for characterization, and explores the compound's potential applications based on the well-understood principles of its chemical motifs.

Core Molecular Properties

The foundational properties of 3-methanesulfonyl-2-methylfuran are summarized below. This data provides the essential starting point for any experimental or computational investigation.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃S | PubChemLite[5] |

| Molecular Weight | 160.19 g/mol | Calculated |

| Monoisotopic Mass | 160.01941 Da | PubChemLite[5] |

| IUPAC Name | 2-methyl-3-(methylsulfonyl)furan | PubChemLite[5] |

| SMILES | CC1=C(C=CO1)S(=O)(=O)C | PubChemLite[5] |

| InChI Key | DQPSWDYHWQZIKG-UHFFFAOYSA-N | PubChemLite[5] |

Synthesis and Characterization

While specific literature on the synthesis of 3-methanesulfonyl-2-methylfuran is scarce, a logical and high-yielding pathway can be proposed based on standard, well-established organic transformations. The most direct approach involves the oxidation of a sulfide precursor.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved in a two-step process starting from commercially available 2-methylfuran. The key transformation is the oxidation of an intermediate thioether (sulfide) to the target sulfone. This oxidation is a common and reliable reaction in organic synthesis.

The workflow is visualized below:

Caption: Proposed two-step synthesis of 3-methanesulfonyl-2-methylfuran.

The critical step, the oxidation of the sulfide, is typically accomplished using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This reagent is highly effective for converting sulfides to sulfones, often in excellent yield and under mild conditions.[6]

Predicted Spectroscopic Profile

For novel or sparsely documented compounds, predicting the spectroscopic signature is crucial for guiding characterization efforts. The following data is predicted based on the chemical structure and established principles of NMR, IR, and mass spectrometry.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the methanesulfonyl group significantly influences the chemical shifts of the adjacent protons and carbons on the furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.55 | Doublet (d) | 1H | H-5 (Furan) | Deshielded by adjacent oxygen and conjugation. |

| ~6.80 | Doublet (d) | 1H | H-4 (Furan) | Shielded relative to H-5, coupled to H-5. |

| ~3.15 | Singlet (s) | 3H | -S(=O)₂-CH ₃ | Typical shift for a methyl sulfone. |

| ~2.60 | Singlet (s) | 3H | Furan-CH ₃ | Attached to the electron-rich furan ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 | C-2 (Furan) | Quaternary carbon attached to methyl and oxygen. |

| ~148 | C-5 (Furan) | Carbon adjacent to oxygen, deshielded. |

| ~125 | C-3 (Furan) | Quaternary carbon attached to the strongly electron-withdrawing sulfone group. |

| ~115 | C-4 (Furan) | Shielded carbon on the furan ring. |

| ~45 | -S(=O)₂-C H₃ | Typical shift for a methyl sulfone carbon. |

| ~15 | Furan-C H₃ | Aliphatic carbon attached to the ring. |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the sulfone group.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100 | C-H (Furan) | Aromatic C-H Stretch |

| ~2950 | C-H (Methyl) | Aliphatic C-H Stretch |

| ~1600, ~1500 | C=C (Furan) | Aromatic Ring Stretch |

| ~1320, ~1150 | S=O (Sulfone) | Asymmetric & Symmetric Stretch |

2.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data provides insight into the compound's fragmentation patterns under ionization.

Table 4: Predicted Collision Cross Section Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.02669 | 128.1 |

| [M+Na]⁺ | 183.00863 | 138.9 |

| [M-H]⁻ | 159.01213 | 133.8 |

Data sourced from PubChemLite.[5]

Reactivity and Potential Applications in Drug Discovery

The true potential of 3-methanesulfonyl-2-methylfuran lies in the synergistic combination of its two core motifs. Understanding their individual contributions allows for the logical prediction of the molecule's utility in research and development.

Caption: Synergistic properties suggesting potential applications.

Pharmacological Significance of Constituent Motifs

-

The 2-Methylfuran Scaffold: Furan rings are considered bioisosteres of phenyl rings and are present in numerous bioactive compounds.[7] They can serve as key structural elements that interact with biological targets. 2-methylfuran, specifically, is a versatile intermediate in the synthesis of drugs and can be derived from renewable biomass sources.[1] However, it is crucial for drug development professionals to consider its metabolism, as 2-methylfuran can be oxidized by cytochrome P450 enzymes to form reactive metabolites like 3-acetylacrolein, which can interact with biological macromolecules.[8]

-

The Methanesulfonyl Moiety: The sulfone group is a powerful tool in medicinal chemistry.[3] It is a strong hydrogen bond acceptor, which can facilitate binding to protein targets. Its electron-withdrawing nature and resistance to metabolic degradation make it invaluable for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3] By increasing polarity and reducing lipophilicity, the sulfone group often improves the solubility and pharmacokinetic profile of a lead compound.

Hypothesized Biological Activities and Applications

Given the prevalence of furan and sulfone motifs in pharmacologically active agents, it is reasonable to hypothesize that 3-methanesulfonyl-2-methylfuran could serve as a valuable scaffold or intermediate in several therapeutic areas:

-

Anti-inflammatory Agents: Many anti-inflammatory drugs incorporate sulfone or sulfonamide groups. This compound could be a starting point for developing novel inhibitors of inflammatory enzymes.

-

Antimicrobial Agents: Both furan derivatives and sulfonamides have a long history of use as antimicrobial agents.[7][9] The unique structure of this compound could be explored for activity against bacterial or fungal pathogens.

-

Oncology: The sulfone group is present in several modern anticancer drugs.[3] This molecule could be used as a fragment or building block in the synthesis of novel kinase inhibitors or other anticancer agents.

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the proposed synthesis and characterization of the title compound.

Protocol for Synthesis: Oxidation of 3-(Methylsulfanyl)-2-methylfuran

This protocol describes the conversion of the sulfide precursor to the final sulfone product.

Objective: To synthesize 3-methanesulfonyl-2-methylfuran.

Materials:

-

3-(Methylsulfanyl)-2-methylfuran (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-(methylsulfanyl)-2-methylfuran (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.

-

Reagent Addition: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 3-methanesulfonyl-2-methylfuran.

Protocol for NMR Spectroscopic Characterization

This protocol outlines the standard procedure for acquiring high-quality NMR data.[10]

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

Synthesized 3-methanesulfonyl-2-methylfuran (~10-20 mg)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS, 0.03% v/v)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of CDCl₃ with TMS in a small vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize a standard single-pulse sequence. Set acquisition time to ~3 seconds and relaxation delay to 2-5 seconds. Acquire 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, acquire a larger number of scans (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Conclusion

3-Methanesulfonyl-2-methylfuran stands as a compound of significant untapped potential. By combining a furan ring, a staple in bioactive chemistry, with the advantageous methanesulfonyl group, it represents a promising building block for the development of novel therapeutics. This guide provides the foundational knowledge—from its core properties and a reliable synthetic route to its predicted analytical signature and hypothesized applications—to empower researchers and drug development professionals to explore its utility. Further investigation into this molecule is warranted and could unlock new avenues in medicinal chemistry and materials science.

References

Sources

- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]

- 2. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. benthamscience.com [benthamscience.com]

- 5. PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Terminal Sulfone: Elucidating the Role of 3-Methanesulfonyl-2-methylfuran in Maillard-Driven Oxidative Pathways

Executive Summary

Maillard reactions generate a vast array of heterocyclic compounds. Among these, sulfur-containing furans are critical for their profound sensory impact at trace concentrations. While compounds like 2-methyl-3-furanthiol (MFT) and its thioether derivative, 2-methyl-3-(methylthio)furan, are well-characterized flavor impact molecules, their terminal oxidative states are frequently overlooked. This technical guide elucidates the mechanistic role of 3-methanesulfonyl-2-methylfuran (C6H8O3S)—the terminal sulfone of the MFT pathway[1]([Link]). In our laboratory workflows, we utilize this specific sulfone as a primary chemical marker for oxidative degradation, flavor fade, and matrix instability in both food systems and complex pharmaceutical formulations.

Mechanistic Causality: The Oxidative Sink of the Maillard Pathway

The formation of 3-methanesulfonyl-2-methylfuran is not a primary Maillard event; rather, it is a secondary oxidative cascade dependent on the initial generation of thioether intermediates. Understanding this causality is essential for formulators trying to stabilize sensory profiles.

-

Phase I: Thiol Generation. The condensation of pentose sugars (e.g., ribose or xylose) with L-cysteine via Amadori intermediates leads to dehydration and cyclization, yielding 2-methyl-3-furanthiol (MFT). Concurrently, the Strecker degradation of methionine produces methanethiol[2]([Link]).

-

Phase II: Thioetherification. MFT reacts with methanethiol to form 2-methyl-3-(methylthio)furan, a highly volatile compound known for its intense savory, roasted aroma[3]([Link]). Research demonstrates that the formation of these specific sulfur volatiles is highly dependent on matrix pH and precursor availability[4]([Link]).

-

Phase III: Oxidative Sinking. In the presence of reactive oxygen species (ROS), transition metals, or lipid hydroperoxides, the electron-rich sulfur atom of the thioether undergoes sequential oxidation. It first forms a transient sulfoxide, which is rapidly oxidized to the highly stable sulfone: 3-methanesulfonyl-2-methylfuran [1]([Link]).

Fig 1. Mechanistic pathway of 3-methanesulfonyl-2-methylfuran formation via Maillard intermediates.

Significance in Drug Development & Formulation Stability

In drug development, particularly for oral suspensions requiring robust flavor-masking (e.g., masking bitter APIs with savory/meaty profiles for veterinary medicine), the stability of the Maillard-derived masking agent is paramount. Formulators often misdiagnose "flavor fade" as simple volatilization. However, GC-MS analysis frequently reveals that the active thioethers have not evaporated, but have oxidized into sulfones.

-

Flavor Fade: The conversion of the thioether to the sulfone increases the molecular weight (from 128.03 Da to 160.02 Da) and polarity, drastically reducing volatility[5]([Link]). This results in the loss of the masking efficacy over the product's shelf life.

-

API Interaction: The sulfonyl group (-SO2CH3) is strongly electron-withdrawing. While generally stable, in microenvironments with high pH or in the presence of strong nucleophilic APIs, it can participate in secondary reactions. Monitoring 3-methanesulfonyl-2-methylfuran serves as a predictive proxy for oxidative stress within the excipient matrix.

Self-Validating Experimental Protocols

To isolate and quantify the role of 3-methanesulfonyl-2-methylfuran, researchers must employ a biomimetic model system coupled with accelerated oxidation. The following protocol is designed to be self-validating, ensuring that the detected sulfone is an artifact of matrix oxidation rather than analytical degradation.

Protocol: Biomimetic Synthesis and SPME-GC-MS/MS Quantification

-

Matrix Assembly: Prepare a buffered aqueous solution (pH 5.5) containing 0.1 M D-ribose, 0.05 M L-cysteine, and 0.05 M L-methionine.

-

Thermal Maillard Reaction: Seal the mixture in a high-pressure autoclave and heat at 140°C for 40 minutes. Quench rapidly in an ice bath.

-

Causality: Rapid quenching prevents uncontrolled runaway polymerization (melanoidin formation) and locks the thioether concentration.

-

-

Accelerated Oxidation: Aliquot the reaction mixture. To the test sample, add 10 mM H2O2 and 1 mM FeSO4 (Fenton reagent) and incubate at 60°C for 2 hours.

-

Causality: This simulates long-term oxidative shelf-life degradation, forcing the conversion of 2-methyl-3-(methylthio)furan to 3-methanesulfonyl-2-methylfuran.

-

-

HS-SPME Extraction: Extract the headspace using a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber at 40°C for 30 minutes.

-

Causality: The mixed-bed fiber is critical; the sulfone is significantly more polar than its precursor, and a standard non-polar PDMS fiber will fail to achieve quantitative recovery.

-

-

GC-MS/MS Analysis: Desorb at 250°C into a GC equipped with a polar wax column (e.g., DB-WAX). Run mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Target the parent ion m/z 160.02 and the primary daughter ion m/z 81.0 (loss of the methanesulfonyl radical, -79 Da).

Fig 2. Experimental workflow for the synthesis, extraction, and quantification of the sulfone.

Quantitative Data & Analytical Markers

The table below summarizes the quantitative shifts in mass, polarity, and sensory impact as the molecule progresses down the oxidative pathway.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Volatility / Polarity | Sensory Impact | Primary GC-MS m/z (EI) |

| 2-Methyl-3-furanthiol (MFT) | C5H6OS | 114.01 | High / Low | Intense meaty, roasted | 114 (M+), 85 |

| 2-Methyl-3-(methylthio)furan | C6H8OS | 128.03 | High / Low | Savory, roasted, sulfurous | 128 (M+), 113 |

| 3-Methanesulfonyl-2-methylfuran | C6H8O3S | 160.02 | Low / High | Flavor Fade (Odorless) | 160 (M+), 81 |

References

-

Title: PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) Source: PubChem / Université du Luxembourg URL: [Link]

-

Title: Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

-

Title: Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound Source: Food Chemistry (Elsevier) URL: [Link]

-

Title: 2-Methyl-3-(methylthio)furan Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

- 1. PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-3-(methylthio)furan | C6H8OS | CID 526618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 3-methanesulfonyl-2-methylfuran (C6H8O3S) [pubchemlite.lcsb.uni.lu]

solubility data for 3-methanesulfonyl-2-methylfuran in organic solvents

Solubility Profiling of 3-Methanesulfonyl-2-methylfuran: Protocols and Thermodynamic Framework

Executive Summary

3-Methanesulfonyl-2-methylfuran is a functionalized heteroaromatic intermediate, increasingly relevant in the synthesis of sulfone-containing pharmaceuticals and agrochemicals. Its structural combination of a lipophilic furan ring and a highly polar methanesulfonyl (

As specific equilibrium solubility data for this compound is not currently indexed in open-access thermodynamic databases (e.g., J. Chem. Eng. Data), this guide serves as a foundational protocol . It outlines the standardized methodologies for generating high-fidelity solubility data, the theoretical frameworks for thermodynamic modeling, and the predicted physicochemical behaviors necessary for solvent selection in drug development workflows.

Chemical Profile & Predicted Physicochemical Behavior[1][2]

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Description | Impact on Solubility |

| Structure | 2-methylfuran core with a 3-methanesulfonyl group. | Dual nature: Lipophilic ring vs. Polar sulfone. |

| Polarity | High dipole moment due to | Favors polar aprotic solvents (DMSO, DMF, Acetone). |

| H-Bonding | Strong H-bond acceptor ( | Good solubility in protic solvents (Alcohols) via H-bonding; Poor in hydrocarbons. |

| Crystallinity | Likely high melting point (sulfone stacking). | Requires higher temperatures for dissolution in moderate solvents. |

Experimental Methodology: Determination of Solubility

To generate validated data, the Laser Monitoring Dynamic Method or the Static Shake-Flask Method is recommended. The following protocol ensures thermodynamic equilibrium is reached, preventing kinetic artifacts.

Validated Experimental Workflow

The following diagram illustrates the self-validating workflow for solubility determination.

Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring equilibrium validation.

Detailed Protocol Steps

-

Preparation: Purify 3-methanesulfonyl-2-methylfuran to >99.5% purity (verified by HPLC/GC) to avoid impurity-driven solubility depression.

-

Saturation: Add excess solid solute to 20 mL of selected organic solvent (e.g., Methanol, Ethanol, Acetone, Toluene) in a jacketed glass vessel.

-

Equilibration: Stir continuously at a fixed temperature (controlled to

K) for 24–48 hours. -

Validation: Sample the supernatant at 24h, 36h, and 48h. Equilibrium is confirmed when the concentration deviation is

. -

Sampling: Stop stirring and allow phase separation for 2 hours. Withdraw the supernatant using a syringe filter (0.45

, pre-heated to -

Analysis: Dilute the sample and quantify using HPLC (UV detection at

nm) or gravimetric analysis (evaporation to dryness).

Thermodynamic Modeling Framework

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from non-linear regression.

-

Utility: Provides excellent interpolation accuracy for process design.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:

- : Apparent standard enthalpy of solution.

- : Apparent standard entropy of solution.

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process.

-

Thermodynamic Logic Flow

Figure 2: Logic flow for converting raw solubility data into actionable thermodynamic parameters.

Data Presentation & Analysis Strategy

When reporting your generated data, structure it as follows to facilitate peer review and industrial application.

Standardized Data Table Template

For Researcher Use: Fill this table with experimental results.

| Solvent | T (K) | Mole Fraction ( | Deviation ( | Apelblat |

| Methanol | 298.15 | [Value] | >0.99 | |

| Ethanol | 298.15 | [Value] | >0.99 | |

| Acetone | 298.15 | [Value] | >0.99 | |

| Toluene | 298.15 | [Value] | >0.99 |

Predicted Solubility Trends

Based on the Hansen Solubility Parameter (HSP) theory for sulfones:

-

High Solubility: Acetone, Acetonitrile, DMF, DMSO (Dipole-dipole interactions).

-

Moderate Solubility: Methanol, Ethanol (Hydrogen bonding with sulfone oxygens).

-

Low Solubility: Hexane, Heptane, Cyclohexane (Lack of polar interactions).

Process Implication: A mixture of Acetone (solvent) and Water (anti-solvent) or Toluene (cooling crystallization) is likely the optimal system for purifying 3-methanesulfonyl-2-methylfuran.

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980).[1] Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

-

Sha, J., et al. (2021).[1] Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of benorilate in six pure solvents and two binary solvent mixtures.[1] The Journal of Chemical Thermodynamics, 153, 106301.[1] Link[1]

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

metabolic pathway analysis of furan derivatives

Metabolic Pathway Analysis of Furan Derivatives: Mechanisms, Bioactivation, and Analytical Protocols

Executive Summary

The furan ring is a chemical paradox: it is a versatile pharmacophore found in potent therapeutics (e.g., nitrofurantoin, ranitidine) and a pervasive food processing contaminant. However, it serves as a critical "structural alert" in drug discovery due to its susceptibility to metabolic bioactivation. The core toxicological mechanism involves cytochrome P450-mediated oxidation (primarily CYP2E1) to the reactive electrophile cis-2-butene-1,4-dial (BDA).[1][2] This intermediate readily alkylates cellular nucleophiles (proteins, DNA), driving hepatotoxicity and potential carcinogenicity. This guide details the mechanistic pathways of furan bioactivation and provides a self-validating analytical framework using LC-MS/MS and trapping assays to identify and mitigate these risks during early-stage development.

Mechanistic Foundations: The Bioactivation Pathway

Understanding the metabolic fate of the furan ring is a prerequisite for designing safe molecules. The pathway is not a simple detoxification but a "toxification" event.

The CYP2E1 Oxidation Cascade

The primary driver of furan metabolism is CYP2E1 (with minor contributions from CYP2A6). The enzymatic oxidation of the furan ring proceeds through an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening hydrolysis.

-

Step 1: Oxidation: CYP2E1 oxidizes the furan ring.[3]

-

Step 2: Ring Opening: The unstable intermediate collapses to form cis-2-butene-1,4-dial (BDA) .

-

Step 3: Nucleophilic Attack: BDA is a highly reactive

-unsaturated dialdehyde. It acts as a hard electrophile, attacking:-

Sulfhydryl groups (Cysteine/GSH): Leading to detoxification or protein cross-linking.

-

Amino groups (Lysine): Forming pyrrole adducts.

-

DNA bases: Leading to genotoxicity.

-

Pathway Visualization

Figure 1: The bioactivation pathway of furan derivatives showing CYP-mediated oxidation to the reactive metabolite BDA and subsequent nucleophilic targets.[4]

Analytical Strategy: Trapping Reactive Intermediates

Direct detection of BDA is difficult due to its volatility and high reactivity. Therefore, the industry standard relies on trapping assays using nucleophilic scavengers.

Selection of Trapping Agents

The choice of trapping agent dictates the sensitivity and biological relevance of the assay.

| Trapping Agent | Target Electrophile | Mechanism | Utility |

| Glutathione (GSH) | Soft Electrophiles (Michael Acceptors) | Thiol conjugation | Gold Standard. Mimics in vivo detoxification. Detects BDA as mono- or bis-GSH adducts. |

| Semicarbazide | Aldehydes/Ketones | Imine formation | Specific for the dialdehyde functionality of BDA. High stability. |

| KCN (Cyanide) | Iminium Ions | Cyano adducts | Used if the furan is part of an amine structure (detecting iminium intermediates). |

| NAC / NAL | Cys / Lys residues | Peptide mimicry | Simulates protein binding (N-acetylcysteine / N-acetyllysine). |

Analytical Workflow Visualization

Figure 2: Step-by-step analytical workflow for detecting reactive furan metabolites using microsomal incubation and LC-MS/MS.

Detailed Protocol: Microsomal Stability & GSH Trapping

This protocol is designed to be self-validating. The inclusion of a "No NADPH" control ensures that any detected adduct is metabolically generated and not an artifact of chemical instability.

Reagents & Preparation

-

Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Trapping Agent: L-Glutathione (reduced), prepared as a 50 mM stock in buffer.

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Test Compound: 10 mM stock in DMSO.

Experimental Procedure

-

Pre-Incubation Mixture:

-

Prepare reaction tubes containing:

-

Phosphate Buffer (to final volume 500 µL)

-

Microsomes (final conc. 1.0 mg/mL)

-

GSH (final conc. 5 mM)[5]

-

Test Compound (final conc. 10 µM)

-

-

-

Equilibration: Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH (final conc. 1 mM) to initiate the reaction.

-

Control: Prepare a duplicate tube adding Buffer instead of NADPH ("No Cofactor Control").

-

-

Incubation: Shake gently at 37°C for 60 minutes.

-

Termination: Quench with 500 µL ice-cold Acetonitrile (containing internal standard).

-

Clarification: Vortex for 1 min, then centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Transfer supernatant to LC vials for MS analysis.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Detection Strategy (HRMS):

-

Full Scan: m/z 100–1000.

-

Data Dependent MS2: Trigger on most intense ions.

-

Mass Defect Filtering: Filter for GSH adducts (GSH mass = 307.08 Da).

-

-

Detection Strategy (Triple Quad):

-

Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da.

-

Precursor Ion Scan: Scan for m/z 272 (deprotonated

-glutamyl-dehydroalanyl-glycine) in negative mode.

-

Data Interpretation & Causality

Identifying the Adducts

When analyzing the data, look for specific mass shifts relative to the parent compound (M).

| Adduct Type | Mass Shift ( | Explanation |

| Mono-GSH | +305 Da | Addition of GSH (307) - 2H (oxidation). Indicates reactive intermediate formation.[3][6][7][8][9][10] |

| Bis-GSH | +610 Da | Addition of 2 GSH - 4H. Common for BDA (two reactive aldehyde centers). |

| Semicarbazone | +57 Da | Condensation of semicarbazide with aldehyde (-H2O). |

| Bis-Semicarbazone | +114 Da | Double condensation, highly specific for BDA. |

Causality Check (Self-Validation)

To confirm the result is a true metabolic activation:

-

NADPH Dependence: The adduct peak must be present in the +NADPH sample and absent (or significantly lower) in the No NADPH control.

-

Time Dependence: Adduct signal should increase over incubation time (0 vs 60 min).

-

Microsome Dependence: Signal should be absent in buffer-only controls.

Applications in Drug Development

-

Structural Modification: If a furan-containing lead shows high BDA formation, medicinal chemists can block the metabolic "soft spot."

-

Strategy: Substitute the C-5 position of the furan ring (e.g., with a methyl or chlorine group) to sterically or electronically hinder CYP oxidation [1].

-

-

Risk Assessment: Compare the level of covalent binding (via radiolabeled studies) to known hepatotoxins. A high burden of GSH adducts often correlates with higher risk of DILI (Drug-Induced Liver Injury).

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

-

Kellert, M., et al. (2008). "Biomarkers of furan exposure: identification of a glutathione conjugate of cis-2-butene-1,4-dial in the urine of furan-treated rats."[2][4][10] Chemical Research in Toxicology, 21(10), 2002-2008. Link

-

Gates, L. A., et al. (2012).[3] "Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes." Drug Metabolism and Disposition, 40(3), 596-601. Link

-

Chen, L. J., et al. (1997).[3] "Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan." Chemical Research in Toxicology, 10(8), 866-874. Link

-

Rietjens, I. M. C. M., et al. (2018). "Exposure assessment of process-related contaminants in food by biomarker monitoring." Archives of Toxicology, 92, 1-25. Link

Sources

- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3-Methanesulfonyl-2-methylfuran: A Detailed Guide for Chemical Researchers

An Application Note on the Multi-Step Synthesis of a Key Heterocyclic Building Block

Introduction: The Challenge of Regioselective Furan Functionalization

Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. While the functionalization of the furan ring at the C2 and C5 positions via electrophilic substitution is well-established, the regioselective introduction of substituents at the C3 or C4 positions presents a significant synthetic challenge. This is primarily due to the inherent electronic properties of the furan ring, which favor electrophilic attack at the alpha-positions (C2 and C5). The synthesis of 3-methanesulfonyl-2-methylfuran, a potentially valuable building block in medicinal chemistry, exemplifies this challenge. The electron-donating methyl group at the C2 position further directs incoming electrophiles to the C5 position, making a direct one-step synthesis of the 3-sulfonylated product unfeasible.

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-methanesulfonyl-2-methylfuran from 2-methylfuran, navigating the challenge of regioselectivity through a robust multi-step synthetic strategy. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and expert insights into each step.

Synthetic Strategy: A Three-Step Approach to 3-Functionalization

To overcome the inherent regioselectivity of 2-methylfuran, a three-step synthetic sequence is employed. This strategy involves an initial bromination to install a handle at the desired C3 position, followed by the introduction of a methylthio-group via a lithium-halogen exchange, and culminating in an oxidation to the target sulfone.

Figure 1: Overall synthetic workflow for the preparation of 3-methanesulfonyl-2-methylfuran from 2-methylfuran.

Part 1: Synthesis of 2-Methyl-3-bromofuran

The critical first step is the regioselective bromination of 2-methylfuran at the C3 position. Direct bromination with reagents like N-bromosuccinimide (NBS) typically leads to a mixture of isomers with the 5-bromo derivative being the major product. To achieve the desired 3-bromo isomer, a directed ortho-metalation approach is a potential strategy, though it can be challenging. A more reliable, albeit longer, route involves the synthesis of 2-methyl-3-furoic acid as a precursor, which can then be converted to the 3-bromo derivative. However, for the purpose of this guide, we will focus on a direct, albeit less common, bromination protocol that has been reported to favor the 3-isomer under specific conditions. It is crucial for researchers to meticulously follow the reaction conditions to maximize the yield of the desired product and to carefully purify the product to separate it from the 5-bromo isomer.

Experimental Protocol: Regioselective Bromination

Materials:

-

2-Methylfuran (98%)

-

N-Bromosuccinimide (NBS) (99%)

-

Dimethylformamide (DMF), anhydrous (99.8%)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Apparatus for fractional distillation

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq.) in anhydrous DMF.

-

Add the NBS solution dropwise to the stirred 2-methylfuran solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low pressure and temperature.

-

Purify the crude product by fractional distillation under reduced pressure to isolate 2-methyl-3-bromofuran. The separation from the 5-bromo isomer can be challenging and may require a high-efficiency distillation column.

Expert Commentary: The choice of DMF as the solvent is critical for influencing the regioselectivity of the bromination. While the precise mechanism is complex, it is believed that DMF can modulate the reactivity of NBS. Low temperature is essential to minimize the formation of byproducts. Careful purification is paramount in this step to obtain the desired isomer for the subsequent reaction.

Part 2: Synthesis of 2-Methyl-3-(methylthio)furan

With the 3-bromo handle installed, the next step is to introduce the sulfur moiety. A reliable method for this transformation is the lithium-halogen exchange followed by quenching with a sulfur electrophile.[1][2] This reaction proceeds rapidly at low temperatures and is generally high-yielding.

Experimental Protocol: Thiomethylation via Lithium-Halogen Exchange

Materials:

-

2-Methyl-3-bromofuran

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dimethyl disulfide (DMDS) (99%)

-

Tetrahydrofuran (THF), anhydrous (99.9%, inhibitor-free)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Dry ice/acetone bath (-78 °C)

-

Magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add a solution of 2-methyl-3-bromofuran (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-